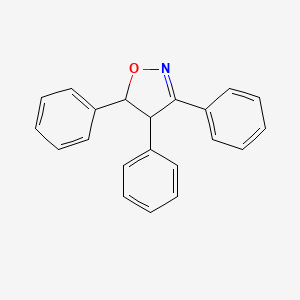
3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione is an organic compound that features a benzothiophene moiety attached to a brominated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable aryl halide under palladium-catalyzed conditions.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the brominated furan with the benzothiophene moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the benzothiophene or furan rings.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene or furan derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets. Its brominated furan ring may also serve as a site for further functionalization, enabling the creation of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its unique structural features make it a valuable component in the design of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzothiophen-3-yl)propanoic acid
- 1-Benzothiophen-3-yl)-4-chlorofuran-2,5-dione
- 1-Benzothiophen-3-yl)-4-iodofuran-2,5-dione
Uniqueness
Compared to similar compounds, 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione stands out due to the presence of the bromine atom, which can be readily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound for research and industrial applications.
Properties
| 64215-75-4 | |
Molecular Formula |
C12H5BrO3S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione |
InChI |
InChI=1S/C12H5BrO3S/c13-10-9(11(14)16-12(10)15)7-5-17-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
DIJSOTFJUIYLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=C(C(=O)OC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
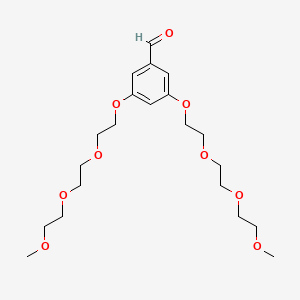
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

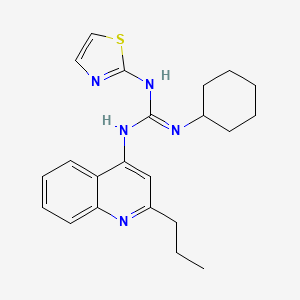
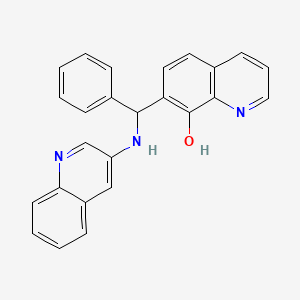
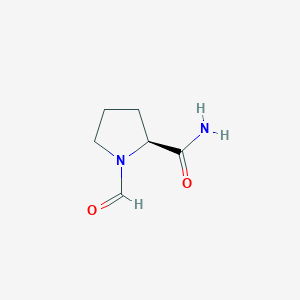
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
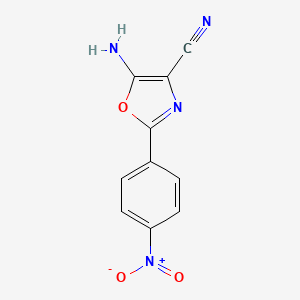
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
